4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 on the pyrimidine ring, and a piperidine ring substituted with a pyrimidin-2-yloxy methyl group.
Preparation Methods
The synthesis of 4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-[(pyrimidin-2-yloxy)methyl]piperidine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace existing substituents on the pyrimidine ring.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Agriculture: It is used as an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4,6-Dimethyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other similar compounds, such as:
4,6-Dimethyl-2-pyrimidinamine: This compound has a similar pyrimidine core but lacks the piperidine and pyrimidin-2-yloxy methyl substituents, making it less complex and potentially less versatile in its applications.
4,6-Dimethyl-2-mercaptopyrimidine: This compound contains a thiol group instead of the piperidine and pyrimidin-2-yloxy methyl groups, which gives it different chemical reactivity and applications.
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H21N5O |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
4,6-dimethyl-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H21N5O/c1-12-10-13(2)20-15(19-12)21-8-4-14(5-9-21)11-22-16-17-6-3-7-18-16/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3 |
InChI Key |
FTUWJGVQAUUXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=CC=N3)C |
Origin of Product |
United States |
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